molecular formula C14H9BrF3NO B5764836 N-(4-bromophenyl)-2-(trifluoromethyl)benzamide

N-(4-bromophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B5764836
M. Wt: 344.13 g/mol
InChI Key: RVHMDMYLBOXPGB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzamide core. This structure grants it unique properties and reactivities, making it of interest in various fields of chemical research. The compound serves as a basis for the synthesis, analysis, and exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including N-(4-bromophenyl)-2-(trifluoromethyl)benzamide, often involves reactions that introduce functional groups to a benzamide scaffold. For instance, Saeed et al. (2010) detailed the synthesis and characterization of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, using spectroscopic methods and crystal structure analysis, demonstrating the typical procedures for synthesizing such compounds (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to N-(4-bromophenyl)-2-(trifluoromethyl)benzamide, is often elucidated using X-ray crystallography. Such studies reveal the geometric parameters of the compound, including bond lengths, angles, and the overall molecular conformation. For example, the crystal structures of similar compounds have been reported, showing typical features such as dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-(4-bromophenyl)-2-(trifluoromethyl)benzamide can be influenced by the electron-withdrawing trifluoromethyl group and the electron-withdrawing/donating nature of the bromophenyl group. These functionalities may participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The compound's ability to form complexes with metals has also been explored, indicating its potential utility in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHMDMYLBOXPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(trifluoromethyl)benzamide

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